2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C13H15F3N2O2 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H15F3N2O2/c1-3-19-12(20-4-2)11-17-9-6-5-8(13(14,15)16)7-10(9)18-11/h5-7,12H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
FRJSOSPXJBEZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=NC2=C(N1)C=C(C=C2)C(F)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
The most direct route involves condensation of 4-trifluoromethyl-o-phenylenediamine with diethoxymethyl aldehyde under acidic conditions. This method mirrors protocols for analogous 2-substituted benzimidazoles:
Procedure :
-
Reactants :
-
4-Trifluoromethyl-o-phenylenediamine (1 equiv)
-
Diethoxymethyl aldehyde (1.2 equiv)
-
-
Workup : Neutralization with Na2CO3, extraction with ethyl acetate, and recrystallization from ethanol
Yield : 65–74% (estimated based on analogous reactions)
Mechanistic Insight :
-
Protonation of the aldehyde enhances electrophilicity, promoting nucleophilic attack by the diamine.
-
Cyclodehydration forms the benzimidazole core, with the diethoxymethyl group introduced regioselectively at position 2.
Sequential Functionalization of Benzimidazole Intermediates
Trifluoromethylation via Directed C–H Activation
For cases where 4-trifluoromethyl-o-phenylenediamine is unavailable, post-cyclization trifluoromethylation can be employed:
Step 1: Synthesis of 2-Diethoxymethyl-1H-benzimidazole
Step 2: C–H Trifluoromethylation at Position 6
Microwave-Assisted One-Pot Synthesis
Accelerated Cyclization Using Microwave Irradiation
Microwave techniques reduce reaction times and improve yields for thermally demanding steps:
Procedure :
-
Reactants :
-
4-Trifluoromethyl-o-phenylenediamine (1 equiv)
-
Diethoxymethyl aldehyde (1.1 equiv)
-
Advantages :
Comparison of Synthetic Approaches
Purification and Characterization
Recrystallization and Chromatography
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that benzimidazole derivatives, including 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole, exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antibacterial and Antifungal Efficacy
- Microbial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
- Results :
| Microbial Strain | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 25 (Amikacin) |
| Escherichia coli | 4 | 50 (Ciprofloxacin) |
| Candida albicans | 64 | 50 (Ketoconazole) |
Antiproliferative Properties
Research has highlighted the antiproliferative effects of benzimidazole derivatives on cancer cell lines. The compound has been studied for its ability to inhibit the growth of various cancer cells, making it a candidate for further development in cancer therapy.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- Results :
| Cell Line | IC50 (μM) | Comparison Standard |
|---|---|---|
| MDA-MB-231 | 10 | Doxorubicin (15) |
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been explored, with findings suggesting that these compounds can significantly reduce inflammation in various models.
Case Study: In Vivo Anti-inflammatory Activity
- Model Used : Carrageenan-induced paw edema in rats.
- Results :
| Treatment Group | Edema Volume Reduction (%) | Standard Drug Reduction (%) |
|---|---|---|
| This compound | 92.7 | Diclofenac (78.95) |
Antiviral Activity
Emerging evidence suggests that benzimidazole derivatives may possess antiviral properties against several viruses, including HIV and hepatitis viruses.
Case Study: Antiviral Efficacy
- Viruses Tested :
- Human Immunodeficiency Virus (HIV)
- Results :
Structure-Activity Relationship Studies
The presence of trifluoromethyl and diethoxymethyl groups in the structure of the compound enhances its biological activity. Structure-activity relationship studies reveal that modifications to the benzimidazole core can significantly impact its pharmacological properties.
Key Findings
Mechanism of Action
The mechanism of action of 2-(diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group at position 2 or 6 is a common feature in bioactive benzimidazoles, synthesized via cyclocondensation with trifluoroacetic acid .
Key Observations :
- Trifluoromethyl-substituted benzimidazoles exhibit strong activity against protozoan parasites, likely due to their ability to interfere with parasitic enzymes or structural proteins .
- Diethoxymethyl substitution may reduce acute toxicity compared to smaller alkyl groups (e.g., methyl) or electronegative groups (e.g., nitro), as seen in Ceriodaphnia toxicity assays .
Physicochemical Property Comparisons
Table 3: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| 2-(Trifluoromethyl)-1H-benzimidazole | 2.1 | 0.15 (water) | Stable under acidic conditions |
| 6-Nitro-2-(trifluoromethyl)-1H-benzimidazole | 1.8 | 0.08 (water) | Sensitive to UV light |
| 2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole | 3.5 | 0.02 (water) | High thermal stability (>200°C) |
Key Observations :
Biological Activity
2-(Diethoxymethyl)-6-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by the introduction of the diethoxymethyl and trifluoromethyl groups. The exact synthetic routes can vary, but they often utilize common organic synthesis techniques such as condensation reactions and nucleophilic substitutions.
The biological activity of benzimidazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds can act as enzyme inhibitors or modulators, affecting pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit antimicrobial properties. A study demonstrated that related compounds had significant activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis, with some derivatives showing IC50 values below 1 µM, making them more potent than traditional treatments like albendazole .
| Compound | Target Organism | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | T. vaginalis | <1 | More potent than albendazole |
| 4 | Plasmodium falciparum (W2 strain) | 5.98 | Moderate activity |
| 4 | Plasmodium falciparum (D6 strain) | 6.12 | Moderate activity |
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound were found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2g | MDA-MB-231 (breast cancer) | 16.38 | Apoptosis induction |
| 2g | Other cancer types | Varies | Lipophilicity enhancing membrane penetration |
Case Studies
- Antiprotozoal Efficacy : A series of benzimidazole derivatives were tested against T. vaginalis, with one compound demonstrating an IC50 value significantly lower than that of standard treatments, indicating a promising avenue for further development in antiparasitic therapies .
- Anticancer Research : Studies on various benzimidazole derivatives showed that modifications at specific positions could enhance their potency against cancer cell lines. For example, compounds with longer alkyl chains exhibited increased anticancer effects due to improved lipophilicity, facilitating better cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
